6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Description
Properties
IUPAC Name |
6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-9-16(10-18(24)26-13)27-15-7-8-22(12-15)19(25)17-11-20-23(21-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBWDOZIRCUMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs of Pyran-2-one Derivatives
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7)
- Source: Synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones .
- Key Differences :
- The 4-position substituent is a benzoylallyl group instead of the triazole-pyrrolidine system.
- Lacks the triazole’s hydrogen-bonding capability but retains conjugated π-systems for hydrophobic interactions.
- Lower molecular weight (MW ≈ 286 g/mol) compared to the target compound (estimated MW > 400 g/mol).
- Reactivity: Undergoes nucleophilic additions at the enone double bond, unlike the target compound’s stable triazole-pyrrolidine substituent .
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Source: Derived from malononitrile and pyrazole intermediates under reflux conditions .
- Key Differences: Features amino and cyano groups at positions 2 and 5, introducing strong electron-withdrawing effects. The 4-phenyl group enhances hydrophobicity, contrasting with the target compound’s polar triazole-pyrrolidine substituent.
- Applications : Likely exhibits distinct electronic properties suitable for optoelectronic materials, whereas the target compound’s triazole may favor biological targeting.
Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (4a–c)
- Source: Synthesized from α,β-unsaturated ketones and malononitrile .
- Key Differences :
- Dual pyridine-3-carbonitrile systems connected via a pyrazole spacer.
- Higher rigidity and planarity compared to the target compound’s flexible pyrrolidine linkage.
- Bioactivity : Demonstrated antimicrobial activity, suggesting that the target compound’s triazole group could similarly enhance biological interactions .
Comparative Data Table
Q & A
Q. How does the triazole-pyrrolidine moiety influence the compound’s conformational flexibility?
Q. What spectroscopic techniques differentiate between keto-enol tautomers of the pyran-2-one core?
- Methodology :
- ¹³C NMR : The keto form shows a carbonyl signal at ~200 ppm, while the enol form exhibits a conjugated system with downfield shifts (~180 ppm).
- UV-Vis : Enol tautomers display a bathochromic shift due to extended conjugation .
Theoretical Frameworks
Q. How to link the compound’s design to broader pharmacological hypotheses (e.g., kinase inhibition)?
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